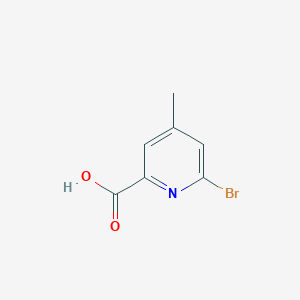

6-Bromo-4-methylpicolinic acid

Description

Contextualization within Halogenated Picolinic Acid Derivatives

6-Bromo-4-methylpicolinic acid belongs to the broader class of halogenated picolinic acid derivatives. Picolinic acid, a simple pyridine-carboxylic acid, serves as the foundational structure. The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine (B92270) ring dramatically alters the molecule's electronic properties and reactivity. This halogenation is a key strategy employed by chemists to create versatile intermediates. acs.orgmdpi.com

The presence of a bromine atom, in particular, offers several advantages. It acts as a useful handle for further chemical transformations, most notably in cross-coupling reactions, which are fundamental to the construction of more complex molecules. The position of the bromine and other substituents on the picolinic acid ring dictates the molecule's specific reactivity and potential applications. For instance, the related compound 3-Bromo-6-methylpicolinic acid is also studied for its potential as a building block in pharmaceuticals and agrochemicals. smolecule.com The development of synthetic methods for various halogenated picolinic acids, such as 4-chloropicolinic acid, has been a long-standing area of interest, highlighting the importance of these compounds as versatile intermediates. acs.org

Overview of Research Trajectories for Brominated Pyridine Carboxylic Acids

Research into brominated pyridine carboxylic acids has followed several key trajectories, largely driven by their utility in synthesis. A significant area of focus has been the development of efficient and selective bromination and decarboxylation methods. rsc.org Traditional methods often required harsh conditions or the use of stoichiometric transition metals, but more recent research has explored transition-metal-free approaches for the decarboxylative bromination of aromatic carboxylic acids. rsc.orgnih.gov

Another major research avenue is the use of these compounds as building blocks in the synthesis of novel bioactive molecules. The bromine atom serves as a key site for introducing new functional groups through reactions like the Suzuki or Buchwald-Hartwig couplings. mdpi.comgoogle.com This allows for the systematic modification of the core structure to explore structure-activity relationships, a cornerstone of drug discovery and materials science. mdpi.com The development of new picolinic acid derivatives for use as intermediates continues to be an active area of research, with a focus on creating molecules with specific functionalities for targeted applications. google.com

Significance as a Research Molecule in Medicinal and Synthetic Chemistry

This compound and its close relatives are highly significant in both medicinal and synthetic chemistry. In synthetic chemistry, it is prized as a versatile building block. The carboxylic acid group can be readily converted into other functional groups like esters or amides, while the bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This dual functionality makes it a powerful tool for constructing complex molecular architectures.

In medicinal chemistry, picolinic acid derivatives have been investigated for a wide range of biological activities. While specific data on this compound is limited in publicly available research, related brominated picolinic acids have been explored for their potential as antimicrobial and anti-inflammatory agents. smolecule.comsmolecule.com The core picolinic acid structure is found in some bioactive molecules, and the introduction of a bromine atom can enhance a compound's binding affinity to biological targets. smolecule.com The ability to systematically modify the structure of these compounds makes them valuable probes for exploring biological processes and for the development of new therapeutic agents.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1060804-72-9 |

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| Synonyms | 6-Bromo-4-methyl-pyridine-2-carboxylic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONKQCUWHWALON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Brominated Picolinic Acids

Established Synthetic Pathways for 6-Bromo-4-methylpicolinic Acid and Analogs

The synthesis of this compound and its structural analogs can be accomplished through several established methodologies. These routes primarily involve either the direct, selective bromination of a pre-existing picolinic acid scaffold or the construction of the target molecule through a multi-step sequence involving functionalization of pyridine (B92270) intermediates.

Direct bromination of a picolinic acid derivative is a common strategy, employing electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is paramount to control the position of bromination on the pyridine ring.

For the synthesis of brominated picolinic acids, reagents such as elemental bromine (Br₂) and N-bromosuccinimide (NBS) are frequently utilized. NBS is often favored as it can offer improved regioselectivity under certain conditions. The reaction is typically conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetic acid, which help to stabilize reaction intermediates. The directing effects of the substituents already present on the pyridine ring—in this case, a carboxylic acid at the 2-position and a methyl group at the 4-position—govern the regiochemical outcome of the substitution. While direct bromination of 4-methylpicolinic acid would be the most straightforward route, achieving selectivity for the 6-position requires careful optimization to overcome the directing effects of the existing groups.

One common approach for a related compound, ethyl 4-bromo-6-methylpicolinate, involves the bromination of 6-methylpicolinic acid, followed by esterification. This suggests that direct bromination of a substituted picolinic acid core is a viable pathway.

Table 1: Example Conditions for Regioselective Bromination of Picolinic Acid Analogs

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reported Purity (%) | Reference |

|---|---|---|---|---|---|

| Picolinic Acid | Br₂ | Acetic Acid | 80 | 98 | |

| Picolinic Acid | NBS | DMSO | 100 | 99 | |

| 6-Methylpicolinic Acid | Bromine/NBS | Not Specified | Not Specified | Not Specified |

An alternative to direct bromination involves building the target molecule from simpler, pre-functionalized pyridine intermediates. This approach offers greater control over the final substitution pattern. A plausible pathway for this compound begins with a suitably substituted picoline, such as 6-bromo-4-methyl-2-picoline. This intermediate would then undergo oxidation of the methyl group at the 2-position to form the carboxylic acid. This strategy is analogous to patented methods for other bromopicolinic acids, such as the synthesis of 5-bromo-2-picolinic acid from 5-bromo-2-picoline using potassium permanganate (B83412) (KMnO₄) as the oxidant. google.comgoogle.com

Another multi-step route could involve a halogen exchange reaction. For example, the synthesis could start from 6-chloro-4-methylpicolinic acid, with the chloro group being substituted by a bromo group. researchgate.net Such pathways, while potentially longer, can be advantageous if the required intermediates are more readily accessible or if direct bromination proves unselective.

Table 2: Illustrative Multi-step Synthesis via Oxidation

| Step | Reaction | Example Reagents | Intermediate/Product | Reference (Analogous) |

|---|---|---|---|---|

| 1 | Bromination of 4-methyl-2-picoline | NBS or Br₂ | 6-bromo-4-methyl-2-picoline | |

| 2 | Oxidation of 2-methyl group | KMnO₄ | This compound | google.comgoogle.com |

Optimization Strategies in Chemical Synthesis

To ensure the viability of a synthetic route for industrial or laboratory-scale production, optimization of reaction parameters is essential. The primary goals are to maximize product yield, ensure high purity, and maintain process safety and cost-effectiveness.

The purity of the final this compound product is highly dependent on the precise control of reaction conditions. The molar ratio of the brominating agent to the picolinic acid substrate is a critical parameter. An excess of the brominating agent can lead to the formation of undesirable di-brominated or other over-halogenated byproducts.

Temperature control is equally crucial. Bromination reactions are often exothermic, and maintaining a stable temperature gradient is necessary to prevent runaway reactions and minimize side-product formation. For instance, in the synthesis of 5-bromo-2-picolinic acid via oxidation, the reaction temperature is carefully maintained between 85 and 90°C to ensure complete reaction and high yield. google.com

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For acidic compounds like this compound, a common initial purification step involves adjusting the pH of the aqueous reaction mixture. Acidifying the solution with an acid like HCl causes the carboxylic acid product to precipitate, allowing for its separation via filtration. google.comgoogle.com

Further purification is typically achieved through recrystallization. This technique involves dissolving the crude solid in a suitable hot solvent, such as ethanol (B145695) or methanol (B129727), and then allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.

For achieving very high purity, or for analytical verification, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the final product and can also be used on a preparative scale for purification. bldpharm.com

Exploration of Alternative Synthetic Routes and Methodological Innovations

While traditional methods remain valuable, the field of organic synthesis is continually evolving, with new methodologies offering potential advantages in terms of efficiency, selectivity, and environmental impact.

One area of innovation is the use of metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions like the Suzuki coupling have been used to synthesize complex picolinic acid derivatives. nih.gov This could conceptually be applied by coupling a suitable boron-containing pyridine with a bromine source or vice-versa.

More recently, late-stage C-H bond functionalization has emerged as a powerful tool for modifying complex molecules. acs.org This strategy aims to directly convert a C-H bond at a specific position into a C-halogen bond, potentially reducing the number of steps required in a multi-step synthesis. While specific examples for this compound are not prevalent, the development of C-H activation techniques for heteroarenes is a promising area of research that could lead to more efficient syntheses of such compounds. acs.org

Photochemical bromination, which uses UV light to initiate the reaction, represents another modern approach. This method can often be performed under milder conditions than traditional thermal methods, reducing energy consumption and avoiding harsh reagents.

Strategies for Introducing Bromine and Methyl Substituents

The introduction of bromine and methyl groups onto a picolinic acid scaffold can be achieved through various synthetic strategies. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient, and the directing effects of the existing substituents.

One common approach involves the direct electrophilic bromination of a pre-existing methylpicolinate. For instance, the synthesis of methyl 4-bromo-6-methylpicolinate, a closely related analog, can be accomplished via electrophilic bromination of methyl 6-methylpicolinate. In this reaction, the methyl group at the 6-position and the ester at the 2-position electronically direct the incoming electrophile to the 4-position. Steric hindrance also plays a role in favoring substitution at this position.

Alternatively, a metal-mediated approach can be employed. This involves the deprotonation of the pyridine ring using a strong base, such as a magnesium-lithium chloride complex, to form a magnesiated intermediate. This intermediate then readily reacts with an electrophilic bromine source, like elemental bromine, to yield the brominated product. This method can offer high regioselectivity, particularly when direct bromination might lead to a mixture of products.

Another strategy involves the Sandmeyer reaction on an amino-substituted pyridine precursor. For example, 6-amino-2-methylpyridine can be converted to 6-bromo-2-methylpyridine through diazotization followed by treatment with a bromide source. google.com The resulting brominated methylpyridine can then be oxidized to the corresponding picolinic acid.

The following table summarizes different strategies for introducing bromine onto a substituted pyridine ring:

| Method | Precursor | Reagents | Key Features | Reference |

| Electrophilic Bromination | Methyl 6-methylpicolinate | Br₂ | Electronically and sterically directed to the 4-position. | |

| Metal-mediated Bromination | Methyl 6-methylpicolinate | TMPMgCl·LiCl, Br₂ | Forms a magnesiated intermediate for regioselective bromination. | |

| Sandmeyer Reaction | 6-Amino-2-methylpyridine | HBr, NaNO₂, Br₂ | Diazotization of an amino group followed by bromide substitution. | google.com |

Utilization of Simpler Pyridine Precursors

The synthesis of complex substituted pyridines like this compound often starts from simpler, more readily available pyridine derivatives. This approach involves a sequence of reactions to introduce the desired functional groups.

A common starting material is a lutidine (dimethylpyridine) or a picoline (methylpyridine). For instance, the synthesis could conceptually begin with a lutidine that is selectively functionalized. The methyl groups on the pyridine ring can be oxidized to carboxylic acids. google.com For example, 5-bromo-2-picoline can be oxidized to 5-bromo-2-picolinic acid using a strong oxidizing agent like potassium permanganate. google.com This method is advantageous due to the low cost of raw materials and its suitability for large-scale production. google.com

The synthesis of 6-bromo-2-picolinic acid has been reported starting from 6-amino-2-methylpyridine. This multi-step synthesis involves diazotization and bromination, followed by oxidation of the methyl group to a carboxylic acid. google.com The final step is often an esterification to yield the methyl picolinate (B1231196). google.com

A generalized pathway starting from a simpler precursor is illustrated below:

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 2,4-Lutidine | 6-Bromo-2,4-lutidine | 6-Bromo-4-methylpicolinonitrile | This compound |

| 6-Amino-4-methyl-2-picoline | 6-Bromo-4-methyl-2-picoline | 6-Bromo-4-methylpicolinaldehyde | This compound |

These routes highlight the versatility of using simpler pyridine precursors to build up the complexity of the target molecule through a series of well-established chemical transformations.

Chemical Reactivity and Transformation Studies of 6 Bromo 4 Methylpicolinic Acid

Mechanistic Investigations of Substitution Reactions

Substitution reactions are fundamental to modifying the core structure of 6-bromo-4-methylpicolinic acid. These can be broadly categorized into nucleophilic substitutions, primarily involving the displacement of the bromine atom, and electrophilic substitutions on the pyridine (B92270) ring itself.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position of the pyridine ring is susceptible to replacement by a variety of nucleophiles. This reactivity is a hallmark of a class of reactions known as nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. In this compound, both the pyridine nitrogen and the carboxylic acid group at the 2-position exert a strong electron-withdrawing effect. This electronic pull makes the carbon atom attached to the bromine sufficiently electrophilic to be attacked by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This intermediate is a key feature of the SNAr pathway. In the second, typically faster step, the bromide ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. Furthermore, the bromine atom serves as a valuable handle for modern cross-coupling reactions, which significantly expand the synthetic utility of this compound. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Pyridine Scaffolds

| Reaction Type | Nucleophile/Reagent | Catalyst | Product Type |

| Amination | R₂NH | - or Pd-based | 4-Amino-6-methylpicolinic acid derivative |

| Thiolation | RSH | Base | 4-Thioether-6-methylpicolinic acid derivative |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-6-methylpicolinic acid derivative |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu, Base | 4-Alkynyl-6-methylpicolinic acid derivative |

Electrophilic Substitution Reactions on the Pyridine Ring

In contrast to its reactivity towards nucleophiles, the pyridine ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org This reduced reactivity is a direct consequence of the electronegative nitrogen atom, which inductively withdraws electron density from the ring carbons. wikipedia.org This effect is further intensified by the presence of the electron-withdrawing carboxylic acid and bromine substituents.

When forced under vigorous conditions, electrophilic substitution on pyridine typically occurs at the 3- and 5-positions (meta to the nitrogen). quora.comquimicaorganica.org This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack. Attack at the 2-, 4-, or 6-positions results in a resonance structure where the electron-deficient nitrogen atom bears a formal positive charge, which is a highly unfavorable electronic arrangement. quora.com In contrast, attack at the 3- or 5-positions allows the positive charge to be delocalized over the carbon atoms of the ring without placing a positive charge on the electronegative nitrogen. quora.com

For this compound, the directing effects of the existing substituents must be considered:

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

Bromine (-Br): A deactivating, ortho-, para-directing group (though deactivation is the dominant effect here).

Methyl (-CH₃): An activating, ortho-, para-directing group.

The positions available for substitution are C3 and C5. The powerful deactivating nature of the pyridine ring and the carboxylic acid group suggests that any electrophilic substitution would be extremely difficult to achieve. If a reaction were to occur, the substitution pattern would be a complex outcome of the competing directing effects of all substituents on an already unreactive ring. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. quimicaorganica.org

Functional Group Interconversions

Oxidation Chemistry of the Methyl Group (e.g., to Carboxylic Acid)

The methyl group at the 4-position can be oxidized to a carboxylic acid, which would result in the formation of 6-bromo-pyridine-2,4-dicarboxylic acid. This transformation typically requires strong oxidizing agents. One common reagent for the oxidation of methyl groups on pyridine rings is selenium dioxide (SeO₂). emporia.edu Other methods include oxidation with potassium permanganate (B83412) (KMnO₄) or catalytic oxidation using transition metal catalysts in the presence of a strong oxidant like hydrogen peroxide or molecular oxygen. mdpi.comresearchgate.net

A significant challenge in this transformation is the potential for over-oxidation or side reactions, including the decarboxylation of the desired product under harsh oxidative conditions. mdpi.com The reaction conditions must be carefully controlled to achieve the desired dicarboxylic acid without degrading the pyridine ring.

Table 2: General Conditions for Methylpyridine Oxidation

| Oxidizing Agent | Typical Conditions | Product |

| Selenium Dioxide (SeO₂) | Reflux in pyridine or dioxane | Pyridinecarboxylic acid |

| Potassium Permanganate (KMnO₄) | Aqueous, basic, heat | Pyridinecarboxylic acid |

| Catalytic Co(OAc)₂/HBr | Acetic acid, O₂, heat | Pyridinecarboxylic acid |

| Halogen/Actinic Radiation | Aqueous HCl, Cl₂, light | Pyridinecarboxylic acid google.com |

Reduction Chemistry of the Carboxylic Acid Group (e.g., to Alcohol)

The carboxylic acid group at the 2-position can be reduced to a primary alcohol, yielding (6-bromo-4-methylpyridin-2-yl)methanol. Carboxylic acids are generally resistant to reduction and require potent reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during an acidic workup to release the alcohol. Another effective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). khanacademy.org Borane offers the advantage of being more chemoselective than LiAlH₄ in some cases, potentially reducing the carboxylic acid in the presence of other reducible functional groups. khanacademy.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing carboxylic acids. libretexts.org

A potential side reaction during the reduction of halo-aromatic compounds with strong hydrides is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. The choice of reagent and reaction conditions must be carefully selected to favor the reduction of the carboxylic acid while preserving the carbon-bromine bond.

Decarboxylation Pathways

The removal of the carboxylic acid group to release carbon dioxide is known as decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal decarboxylation, often more readily than their isomers (nicotinic and isonicotinic acids). researchgate.net

The mechanism of decarboxylation for picolinic acid is thought to proceed through a zwitterionic intermediate, which then loses CO₂ to form a 2-pyridyl carbanion or a related ylide species. researchgate.net Kinetic studies have shown that both electron-withdrawing and electron-releasing substituents can accelerate the rate of decarboxylation in picolinic acids. researchgate.net This acceleration is sometimes attributed to steric effects, where substituents interfere with the coplanarity of the carboxyl group and the ring, weakening the C-C bond and facilitating its cleavage. researchgate.net

Another well-known reaction is the Hammick reaction, which involves the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound (like an aldehyde or ketone). wikipedia.org In this process, the intermediate formed upon decarboxylation is trapped by the carbonyl electrophile to yield a 2-pyridyl-carbinol. wikipedia.org Metal catalysts, particularly copper and palladium compounds, can also facilitate decarboxylation, often under milder conditions than thermal methods. nih.gov

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to standard esterification reactions. A prevalent method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction typically utilizes an excess of the alcohol, which often serves as the solvent, to drive the reaction toward the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. The subsequent elimination of a water molecule and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

For instance, the synthesis of analogous compounds like methyl 4-bromo-6-methylpicolinate and ethyl 4-bromo-6-methylpicolinate is achieved through such esterification processes using methanol (B129727) or ethanol (B145695), respectively. Comparative studies have suggested that methyl esters may react faster in subsequent reactions, like bromination, due to greater electron-withdrawing effects.

Table 1: Representative Fischer Esterification Conditions

| Reactant | Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Reflux, 12h | Methyl 6-bromo-4-methylpicolinate |

| This compound | Ethanol | TsOH | Dean-Stark trap | Ethyl 6-bromo-4-methylpicolinate |

Advanced Reaction Chemistry and Catalysis

The pyridine ring, functionalized with both a bromine atom and a methyl group, allows for a diverse range of advanced chemical transformations, particularly those involving transition-metal catalysis.

The bromine atom on the pyridine ring of this compound and its esters serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. For derivatives like methyl 4-bromo-6-methylpicolinate, the bromine atom is reactive under Suzuki-Miyaura conditions. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base like potassium carbonate, and an arylboronic acid in a mixed solvent system. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organohalide, also catalyzed by palladium. mdpi.com Bromo-picolinate precursors are known to participate in Stille couplings with various organotin reagents to produce biaryl derivatives.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a palladium or nickel complex. mdpi.com This method is also applicable to bromopyridine derivatives for the formation of C-C bonds.

Table 2: Example of Cross-Coupling Reaction Conditions

| Reaction Type | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene |

| Negishi | Organozinc reagent | PdCl₂(dppf) | - | THF |

Photochemical Reactivity and Triplet State Interactions (Analogs)

While specific photochemical studies on this compound are not widely reported, the reactivity of its analogs, such as various pyridine derivatives, provides insight into its potential behavior. The presence of heteroatoms and substituents on the pyridine ring can significantly influence the properties of its excited states. aip.orgcapes.gov.br

For pyridine and its methyl-substituted derivatives, the decay from the triplet state is believed to follow mechanisms similar to those observed in benzene. aip.orgcapes.gov.br The interaction between the lowest ππ* triplet states and low-lying nπ* states can affect the rates of non-radiative decay. aip.orgcapes.gov.br The bromine atom, being a heavy atom, can also influence the triplet state lifetime and reactivity through the heavy-atom effect, which promotes intersystem crossing.

Furthermore, the carbon-bromine bond itself can be susceptible to photochemical cleavage. Light can trigger the homolytic cleavage of a bromine-bromine bond to form highly reactive bromine radicals, a principle harnessed in various synthetic applications. researchoutreach.org This suggests that under UV irradiation, the C-Br bond in this compound could potentially undergo radical reactions. The use of photochemical flow reactors has demonstrated that such reactions can be scaled up for industrial production in a safe and efficient manner. researchoutreach.org

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents and their relative positions on the pyridine ring.

Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. The carboxylic acid group is also a deactivating group. Conversely, the methyl group is an electron-donating group, which activates the ring. The interplay of these electronic effects governs the reactivity at different positions. For instance, the coordination of a B₃H₇ unit to the pyridine nitrogen can induce intramolecular charge transfer, altering the reactivity and enabling C-H functionalization at the C-4 position under mild conditions. nih.gov

Steric Effects: The position of the substituents can sterically hinder or facilitate certain reactions. In cross-coupling reactions, a methyl group at the 6-position, adjacent to the reacting bromine at the 5-position (in an isomer), might reduce reaction rates compared to unsubstituted analogs due to steric hindrance around the reaction center.

Spectroscopic and Structural Elucidation of 6 Bromo 4 Methylpicolinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the covalent framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Substitution Pattern Confirmation and Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstone techniques for confirming the substitution pattern of 6-Bromo-4-methylpicolinic acid and determining the precise chemical environment of each atom. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the methyl group protons. The protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The methyl group protons would appear further upfield, likely in the range of δ 2.3-2.7 ppm. The carboxylic acid proton is highly deshielded and often appears as a broad singlet in the δ 10-12 ppm region jmchemsci.com.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carboxylic acid group is expected to have the most downfield shift, typically in the range of 165-185 ppm jmchemsci.com. The aromatic carbons of the pyridine ring would resonate between approximately 120 and 160 ppm. The carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity and electron-donating resonance effects. The methyl carbon is expected to appear at the most upfield position, generally between 15 and 25 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 165 - 185 |

| Pyridine-H | 7.0 - 9.0 (m) | - |

| Pyridine-C | - | 120 - 160 |

| -CH₃ | 2.3 - 2.7 (s) | 15 - 25 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₆BrNO₂), the calculated exact mass can be compared with the experimentally determined value to verify its molecular formula.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, where two peaks of nearly equal intensity are separated by two m/z units. This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule. Picolinic acid derivatives can be analyzed using techniques like electron-capture negative ion mass spectrometry for high sensitivity chemicalbook.com.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Isotopic Ratio |

|---|---|---|---|

| [C₇H₆BrNO₂]⁺ | 214.9609 | 216.9589 | ~1:1 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, the carboxylic acid functional group will give rise to several distinct and strong absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids jmchemsci.com. The C=O (carbonyl) stretching vibration will produce a strong, sharp peak typically found around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the pyridine ring and the C=O stretch are usually strong and can be readily identified.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch (Aromatic/Methyl) | 2850-3100 | 2850-3100 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700-1730 | 1700-1730 | Strong |

| C=C, C=N stretch (Pyridine ring) | 1400-1600 | 1400-1600 | Medium-Strong |

| C-Br stretch | 500-600 | 500-600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. The pyridine ring is expected to be essentially planar. The carboxylic acid group may be co-planar with the pyridine ring to maximize conjugation, or it may be slightly twisted out of the plane. For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid, the carboxylic acid group is nearly co-planar with the pyridine ring iucr.org. The bond lengths within the pyridine ring will be characteristic of an aromatic system, though they may be slightly distorted due to the electronic effects of the bromo, methyl, and carboxylic acid substituents.

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these will be hydrogen bonding involving the carboxylic acid group. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers, with two molecules linked by strong O-H···O hydrogen bonds between their carboxyl groups jmchemsci.com. This is a very common and stable motif for carboxylic acids in the solid state.

Additionally, weaker interactions such as C-H···O or C-H···N hydrogen bonds may be present. The planar pyridine rings could also participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. Halogen bonding, involving the bromine atom as a Lewis acidic center, is another possibility that could influence the crystal packing. The crystal structure of related picolinic acid derivatives often reveals complex hydrogen-bonding networks, sometimes involving solvent molecules of crystallization iucr.orgnih.gov.

Computational and Theoretical Investigations of 6 Bromo 4 Methylpicolinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying molecules of medium size, such as picolinic acid derivatives. DFT calculations focus on the electron density to determine the ground-state properties of a system. mdpi.comscirp.org

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For derivatives of 6-bromopyridine, DFT methods, such as those using the B3LYP functional with a 6–311 G(d,p) or 6-311++G(d,p) basis set, are commonly used to optimize molecular geometry. nih.govnih.govresearchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.govnih.gov

A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For instance, in a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO-LUMO energy gap was calculated to be 2.3591 eV. nih.gov In another related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the calculated HOMO-LUMO gap was 4.343 eV. researchgate.net These calculations help in understanding the distribution of electron density and predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for 6-Bromo-Pyridine Analogs

| Parameter | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

|---|---|---|

| E_HOMO | -3.1033 eV | -4.0238 eV |

| E_LUMO | -0.7442 eV | -2.3507 eV |

| Energy Gap (ΔE) | 2.3591 eV | 1.6731 eV |

Theoretical calculations are instrumental in interpreting and validating experimental spectroscopic data. By computing vibrational frequencies (IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison with experimental spectra can be made.

DFT methods can predict the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net Calculated harmonic frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, but they provide a basis for assigning vibrational modes to specific functional groups and bond movements within the molecule. researchgate.net For example, studies on related molecules like 6-chloronicotinic acid and 6-Bromo-3-Pyridinyl Boronic acid have successfully used DFT calculations to assign their vibrational spectra. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions help in the assignment of complex experimental NMR spectra, providing a deeper understanding of the molecular structure in solution. researchgate.net The combination of experimental NMR data with DFT calculations can yield precise information on molecular geometry and electronic environments.

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical methods are pivotal in modeling chemical reactivity and elucidating reaction mechanisms. By calculating global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity, one can predict how a molecule will behave in a chemical reaction. scirp.orgnih.gov The Fukui function is another important local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scirp.org

For halogenated pyridine (B92270) derivatives, computational modeling can reveal mechanistic insights into reactions like nucleophilic substitution. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This approach can explain outcomes such as unexpected regioselectivity by comparing the stability of different reaction intermediates and transition states.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of a solid. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for 6-Bromo Analogs

| Interaction Type | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

|---|---|---|

| H⋯H | 42.2% | 48.1% |

| H⋯Br/Br⋯H | 22.3% | 15.0% |

| H⋯C/C⋯H | 23.1% | Not specified |

| H⋯O/O⋯H | Not applicable | 12.8% |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Analogs)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties.

For analogs of 6-Bromo-4-methylpicolinic acid, QSAR studies can be developed to predict their potential biological activities. For instance, a QSAR analysis of 2,4-diamino-6,7-dimethoxy quinoline (B57606) derivatives as α1-adrenoceptor antagonists utilized theoretical molecular descriptors and the Partial Least Squares (PLS) method to build a predictive model. Such models are valuable in medicinal chemistry for designing new compounds with enhanced activity and for prioritizing which molecules to synthesize and test.

Molecular Docking and Binding Affinity Predictions for Biological Interactions (Analogs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets at the molecular level.

For analogs of this compound, docking studies can predict their binding affinity and mode of interaction with specific enzymes or receptors. In a study on 6-bromo quinazoline (B50416) derivatives, molecular docking was used to investigate their binding affinity against the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The results identified key interactions, such as hydrogen bonds and π-π or π-alkyl interactions, between the ligands and specific amino acid residues in the receptor's active site. nih.gov The calculated binding energies from these simulations help to rank compounds based on their predicted potency and can guide the design of more effective inhibitors. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation of Picolinic Acid Ligands

Ligand Properties and Chelation Behavior with Transition Metals

Picolinic acid and its derivatives, including 6-Bromo-4-methylpicolinic acid, are classic bidentate chelating agents. They coordinate to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group. This N,O-bidentate coordination forms a highly stable five-membered chelate ring, a common feature in the complexes of numerous transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II).

The substituents on the pyridine ring play a crucial role in modulating the ligand's properties. In this compound, the electron-withdrawing bromine atom and the electron-donating methyl group influence the electron density on the pyridine ring. These electronic effects, combined with potential steric hindrance, can alter the stability, redox properties, and structural characteristics of the resulting metal complexes. For instance, modifications to the picolinic acid backbone are known to affect the redox properties of the coordinated metal center, which is a key factor in the design of catalysts for specific chemical transformations.

Table 1: Chelation Properties of Picolinic Acid Ligands

| Feature | Description |

|---|---|

| Coordination Mode | N,O-bidentate chelation. |

| Donor Atoms | Pyridine Nitrogen, Carboxylate Oxygen. |

| Chelate Ring Size | 5-membered ring. |

| Typical Metals | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III), Fe(III). |

| Substituent Effects | Electronic (electron-donating/withdrawing) and steric factors from ring substituents (e.g., bromo, methyl) can modify complex stability and reactivity. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid ligands is generally straightforward. A common method involves the reaction of the corresponding metal salt (e.g., chlorides, sulfates, or perchlorates) with the picolinic acid derivative in a suitable solvent, such as ethanol (B145695) or water. The reaction mixture is often heated under reflux for several hours, followed by concentration and cooling to facilitate the crystallization of the complex. The resulting solid products can then be isolated by filtration and washed to remove any unreacted ligand.

X-ray crystallography studies on metal-picolinate complexes have revealed a variety of coordination geometries, with octahedral being the most prevalent. This geometry is frequently observed in complexes of cobalt(II), nickel(II), and chromium(III).

Octahedral Geometry : In a typical octahedral complex, such as tris(2-pyridine carboxylate) chromium(III) monohydrate, [Cr(pic)3]·H2O, the central chromium atom is coordinated by three picolinate (B1231196) ligands, each binding through its nitrogen and oxygen atoms. Similarly, the crystal structure of diaquobis-picolinatocobalt(II) dihydrate confirms a distorted octahedral environment around the cobalt(II) ion. In many cases, water molecules or other ancillary ligands complete the coordination sphere to achieve this geometry.

Other Geometries : While octahedral coordination is common, other geometries are also observed depending on the metal ion, the stoichiometry, and the presence of other ligands. For example, studies on mercury(II) picolinate complexes have shown highly distorted tetrahedral and square-pyramidal coordination environments.

Table 2: Examples of Coordination Geometries in Metal-Picolinate Complexes

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Diaquobis-picolinatocobalt(II) dihydrate | Co(II) | Octahedral | |

| [Cr(pic)3]·H2O | Cr(III) | Distorted Octahedral | |

| Ni(PA)32 | Ni(II) | Octahedral | |

| {[HgCl(pic)]}n | Hg(II) | Highly Distorted Tetrahedron | |

| [HgCl(pic)(picH)] | Hg(II) | Highly Distorted Square-Pyramidal |

The pH of the reaction medium is a critical parameter that significantly influences the formation, composition, and dimensionality of metal complexes with picolinic acid analogs. The protonation state of the carboxylic acid group is pH-dependent, which in turn dictates its ability to coordinate with a metal ion.

Systematic studies on cadmium-picolinic acid complexes have demonstrated that varying the pH can lead to the crystallization of different structural forms. At a low pH of approximately 1.0, where the ligand is more likely to be protonated, a seven-coordinate cadmium complex was isolated. In contrast, at a higher pH, a different complex featuring a distorted octahedral geometry with three fully deprotonated N,O-bidentate picolinate ligands was formed. This illustrates that careful control of pH can be used as a strategy to target and isolate specific metal-ligand species from a solution containing multiple equilibria.

Spectroscopic and Electrochemical Properties of Metal-Picolinate Complexes

Spectroscopic and electrochemical techniques are essential for characterizing metal-picolinate complexes and understanding their electronic structures and redox behaviors.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the picolinate ligand to the metal center. Upon complexation, the characteristic stretching frequency of the carbonyl group (C=O) of the carboxylic acid and the C=N stretch of the pyridine ring typically shift to lower wavenumbers. This shift indicates a change in the bond order due to the coordination of the oxygen and nitrogen atoms to the metal. Furthermore, the appearance of new bands in the far-infrared region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Electronic (UV-Vis) Spectroscopy : The electronic spectra of transition metal-picolinate complexes provide valuable information about the d-orbital splitting and the coordination geometry around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific geometries. For instance, the electronic spectra of certain nickel(II) and cobalt(II) picolinate complexes exhibit bands consistent with an octahedral geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of zinc(II), ¹H-NMR spectroscopy can confirm ligand coordination. The chemical shifts of the protons on the pyridine ring are altered upon complexation, reflecting the change in the electronic environment caused by the metal ion.

Electrochemical Properties : Cyclic voltammetry (CV) is widely used to investigate the redox properties of metal-picolinate complexes. These studies can reveal the formal potentials of redox couples, such as Co(II)/Co(III) or Ru(II)/Ru(III), and provide insight into the reversibility of the electron transfer processes. The electrochemical behavior can be modulated by the ligand's substituents and the solvent system. Studies on chromium picolinate complexes have shown that the electrochemical reaction rates can be influenced by proton-coupled electron transfer (PCET) phenomena, highlighting the interplay between redox events and proton activity.

Table 3: Spectroscopic and Electrochemical Data for Typical Metal-Picolinate Complexes

| Technique | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=O) and ν(C=N) to lower frequencies. | Coordination of carboxylate oxygen and pyridine nitrogen to the metal. |

| Appearance of new bands in the far-IR region. | Formation of M-O and M-N bonds. | |

| UV-Vis Spectroscopy | Characteristic d-d transition bands. | Indication of coordination geometry (e.g., octahedral). |

| ¹H-NMR Spectroscopy | Shift in pyridine proton signals. | Change in electronic environment upon coordination. |

| Cyclic Voltammetry | Reversible or quasi-reversible redox waves. | Characterization of metal-centered redox couples (e.g., M(II)/M(III)). |

Ligand Design Strategies for Enforcing Specific Coordination Environments

The picolinic acid scaffold serves as a versatile platform for ligand design. By strategically introducing various substituents onto the pyridine ring, it is possible to enforce specific coordination environments and fine-tune the physicochemical properties of the resulting metal complexes.

Substituents can exert both electronic and steric effects. For example, electron-withdrawing groups (like the bromo group in this compound) or electron-donating groups (like the methyl group) can modify the pKa of the ligand and the electron density at the donor atoms. This, in turn, influences the Lewis basicity of the ligand and the stability of the metal-ligand bonds, which can have a significant impact on the redox potential of the metal center.

Steric hindrance introduced by bulky substituents can be used to control the number of ligands that can coordinate to a metal ion, thereby favoring lower coordination numbers or creating specific pockets around the metal center. This strategy is crucial in the development of catalysts where the accessibility of the metal's active site needs to be controlled. The combination of these electronic and steric factors in a ligand like this compound provides a means to rationally design metal complexes with desired structural and reactive properties.

Applications of Metal-Picolinate Complexes in Catalysis (e.g., Biomimetic C-H Hydroxylation)

Metal complexes derived from picolinic acid and its analogs have shown promise as catalysts in a variety of organic transformations. One area of significant interest is their use in biomimetic catalysis, where synthetic complexes are designed to model the function of metalloenzymes.

A notable application is in C-H hydroxylation reactions, which are fundamental transformations in synthetic chemistry. The design of catalysts that can perform these reactions efficiently and selectively is a major goal. Picolinate-type ligands have been employed in the development of such catalysts. For example, cobalt complexes have been used in the biomimetic hydroxylation of alkanes, mimicking the reactivity of natural enzyme systems. While specific catalytic data for this compound complexes is not widely reported, the principles derived from related systems suggest their potential in this field. The ability to tune the electronic and steric properties of the picolinate ligand is key to optimizing the catalytic activity and selectivity of the metal center for reactions like C-H activation and subsequent functionalization.

Applications in Organic Synthesis and Pharmaceutical Development

Role as a Versatile Synthetic Building Block and Intermediatebenchchem.com

6-Bromo-4-methylpicolinic acid and its derivatives, such as its methyl ester, are recognized as versatile synthetic building blocks. The bromine atom at the 6-position serves as a handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of more complex molecules, making it a key intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. The methyl group on the pyridine (B92270) ring can influence the electronic and steric properties of the molecule and its derivatives.

Brominated picolinic acid scaffolds are instrumental in the synthesis of complex pharmaceutical intermediates. The bromine atom can be readily displaced or used in coupling reactions to build the core structures of biologically active molecules. For instance, related brominated heterocyclic compounds serve as key intermediates in the development of various therapeutic agents.

While specific examples detailing the direct use of this compound are not prevalent in publicly available literature, the synthetic strategies employed for structurally similar compounds highlight its potential. For example, brominated quinolines, which share the brominated pyridine motif, are crucial intermediates. 6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). researchgate.net Similarly, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile is an important intermediate for a class of PI3K/mTOR inhibitors. researchgate.net

Another related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is used as an intermediate in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, demonstrating the utility of brominated picolinic acids in constructing complex, fluorine-containing pharmaceutical candidates. google.com The synthesis of 6-bromo-7-[11C]methylpurine, a radiotracer for imaging MRP1 activity, further illustrates the importance of brominated precursors in medicinal chemistry. nih.gov

These examples underscore the role of the bromo-pyridine and related bromo-heterocyclic scaffolds as foundational elements in the synthesis of advanced pharmaceutical intermediates.

Picolinic acid derivatives are a significant class of herbicides, acting as synthetic auxins. nih.gov Research in this area has led to the development of novel agrochemicals by modifying the picolinic acid core. This compound serves as a valuable starting point for such modifications.

A study focused on discovering new potential herbicides involved the design and synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.gov This work used a picolinic acid skeleton as a template, modifying the 6-position, which is analogous to the position of the bromine atom in this compound. The introduction of a pyrazolyl group at this position was a key strategy in creating new herbicidal molecules. nih.gov One of the synthesized compounds, V-8, demonstrated superior post-emergence herbicidal activity compared to the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha, while also showing safety for crops like corn, wheat, and sorghum. nih.gov This highlights how the 6-position of the picolinic acid ring is a critical point for modification to develop new and effective agrochemicals. nih.gov

| Compound ID | Modification at 6-Position | Herbicidal Activity Comparison | Crop Safety |

| V-7 | 5-Aryl-substituted-1-pyrazolyl | IC50 value 45 times lower than halauxifen-methyl (B1255740) against Arabidopsis thaliana roots nih.gov | Not specified |

| V-8 | 5-Aryl-substituted-1-pyrazolyl | Better post-emergence activity than picloram at 300 g/ha nih.gov | Safe for corn, wheat, and sorghum nih.gov |

Derivatization Strategies for Novel Chemical Entities with Tailored Propertiesbenchchem.com

The bromine atom in this compound is the key to its derivatization, enabling the synthesis of novel chemical entities with tailored properties through various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for modifying the core structure.

Prominent derivatization strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the brominated picolinic acid with boronic acids or esters to form biaryl or vinyl-substituted picolinic acids. libretexts.org This method is widely used to introduce complex aryl groups, significantly expanding the chemical space accessible from the starting material. researchgate.netuwindsor.camdpi.com

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the bromo-picolinic acid with terminal alkynes. organic-chemistry.orgsoton.ac.ukresearchgate.netscirp.orgchemrxiv.org It is an effective method for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecule's pharmacophore. organic-chemistry.orgchemrxiv.org

Stille Coupling: This involves the palladium-catalyzed coupling with organotin reagents to produce biaryl derivatives, further expanding its utility in medicinal chemistry.

Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by various nucleophiles, such as amines or thiols, under appropriate conditions to introduce different functional groups.

These derivatization strategies allow chemists to systematically modify the structure of this compound to optimize biological activity, selectivity, and pharmacokinetic properties.

| Coupling Reaction | Reagents | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, base libretexts.org | C(sp2)-C(sp2) or C(sp2)-C(sp2) | Aryl- or vinyl-substituted picolinic acid |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base organic-chemistry.orgsoton.ac.uk | C(sp2)-C(sp) | Alkynyl-substituted picolinic acid |

| Stille | Organotin reagent, Pd catalyst | C(sp2)-C(sp2) | Biaryl-substituted picolinic acid |

Retrosynthetic Approaches Utilizing Brominated Picolinic Acids

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. advancechemjournal.com In this context, this compound serves as an excellent "synthon" or synthetic equivalent for a substituted pyridine ring.

When designing the synthesis of a complex target molecule containing a 4-methylpicolinic acid moiety substituted at the 6-position, a key retrosynthetic disconnection can be made at the bond connected to the 6-position. This leads back to this compound as a logical precursor. The forward synthesis would then involve a cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to attach the desired substituent at the 6-position.

Contribution to Structure-Activity Relationship (SAR) Studies in Drug Designnih.govdrugdesign.orgyoutube.com

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govdrugdesign.orgyoutube.com this compound is an ideal scaffold for SAR studies due to the ease with which it can be derivatized at the 6-position.

By synthesizing a series of analogues where the bromo group is replaced by various substituents using the derivatization strategies mentioned above, medicinal chemists can systematically probe the effect of different functional groups on the target protein or biological system.

For example, in a study of picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, a series of compounds were synthesized and evaluated. nih.gov The investigation revealed that the nature and position of substituents on the picolinamide core markedly influenced the inhibitory activity and selectivity. nih.gov One compound, 7a , emerged as the most potent AChE inhibitor in the series with an IC50 of 2.49 ± 0.19 μM. nih.gov

Similarly, in the agrochemical field, the SAR of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids was explored to develop new herbicides. nih.gov The study showed that different aryl substitutions on the pyrazole (B372694) ring led to varying levels of herbicidal activity, allowing for the identification of compounds with optimized potency and crop selectivity. nih.gov

These examples demonstrate how a versatile building block like a brominated picolinic acid can be systematically modified to generate a library of compounds, providing crucial data for SAR analysis and guiding the design of more effective therapeutic agents and agrochemicals.

Biological Activity and Mechanistic in Vitro Research

Investigation of Molecular Targets and Interaction Mechanisms

The picolinic acid scaffold is a versatile chelating agent and a structural motif found in numerous biologically active molecules. nih.govwikipedia.org Its ability to interact with metal ions and form hydrogen bonds makes it a valuable component in the design of molecules that target specific proteins and receptors. nih.gov

Zinc finger proteins are a ubiquitous class of proteins characterized by the coordination of one or more zinc ions, which stabilizes their folded structure, enabling them to bind to DNA, RNA, or other proteins. nih.gov The structural integrity of the zinc finger domain is critically dependent on the presence of the zinc(II) ion. researchgate.netresearchgate.net

Picolinic acid and its derivatives, such as dipicolinic acid, are well-known chelating agents for divalent metal ions, including zinc(II). wikipedia.orgnih.govnih.gov This chelation capability is the primary mechanism by which these compounds can interact with and potentially disrupt the function of zinc finger proteins. By binding to and sequestering the zinc ion, a chelating agent can extract it from the protein's coordination site. researchgate.net This leads to the loss of the protein's tertiary structure, unfolding of the domain, and subsequent loss of its biological function, such as DNA binding. researchgate.netresearchgate.net Therefore, picolinic acid derivatives are investigated as potential modulators of zinc finger protein activity through this mechanism of metal ion removal.

Derivatives of picolinic acid have been shown to modulate the activity of various enzymes and proteins implicated in a range of diseases.

Anticancer Activity: Picolinic acid derivatives have demonstrated considerable potential as antitumor agents. pensoft.net A recent study detailed the synthesis of novel picolinic acid derivatives, with one compound in particular showing cytotoxic activity against human non-small cell lung cancer cells (A549). The mechanism of action was found to be the induction of apoptosis mediated by endoplasmic reticulum (ER) stress, which was confirmed by the activation of caspases 3, 4, and 9. pensoft.net

Antiviral Activity: Picolinic acid itself, an endogenous metabolite of tryptophan, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov It has been shown to inhibit viral entry by targeting the process of viral-cellular membrane fusion. This activity has been demonstrated in preclinical animal models against significant pathogens like SARS-CoV-2 and influenza A virus. nih.gov

Kinase Inhibition: The picolinic acid scaffold has been used to develop inhibitors for key enzymes in signaling pathways. For instance, derivatives have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a component of the MAPK signaling pathway involved in stress and inflammatory responses. Certain modified picolinic acid derivatives showed significant inhibitory effects on ASK1 with IC50 values below 300 nM. nih.govdovepress.com

The structural framework of pyridine (B92270) carboxylic acids is actively used in the development of ligands that target specific biological receptors.

Opioid Receptors: In an effort to improve the binding affinity of naltrexone, an antagonist of the μ-opioid receptor, researchers incorporated a nitrogen-containing ring structure similar to pyridine. This modification resulted in a derivative with an 880-fold improvement in binding affinity for the receptor compared to the parent compound. nih.gov

Ion Channels: Picolinic acid derivatives have been patented as inhibitors of the transient receptor potential C6 (TRPC6) ion channel. nih.gov TRPC6 is implicated in a variety of conditions, including pain, cardiac and respiratory diseases, and cancer, making it a significant therapeutic target. nih.gov

Retinoic Acid Receptors (RARs): Synthetic analogues of all-trans-retinoic acid (ATRA), which are crucial for cellular differentiation, have been developed to interact with the RAR family of nuclear receptors. Molecular docking studies have shown that these synthetic retinoids can mimic the binding of ATRA within the receptor's binding pocket, demonstrating the utility of designing specific molecules for receptor interaction. rsc.org

Enzyme Inhibition Studies

The ease of substitution on the pyridine ring and the coordinating ability of the carboxylic acid group make picolinic acid derivatives a highly versatile scaffold for designing enzyme inhibitors. nih.gov

Picolinic acid is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. peirsoncenter.com This pathway is crucial for systemic tryptophan metabolism, and its dysregulation is associated with inflammatory and neurodegenerative disorders. As a product of this pathway, picolinic acid and its derivatives can influence the enzymes involved.

The general ability of the picolinic acid structure to coordinate with metal ions is a key feature in its function as an enzyme inhibitor, as many enzymes, particularly those in metabolic pathways, are metalloenzymes. nih.gov For example, nicotinic acid derivatives have been shown to inhibit carbonic anhydrase by coordinating to the Zn2+ ion in the enzyme's active site. nih.gov This principle of metal-ion-directed inhibition is a cornerstone of using picolinic acid derivatives to target a wide array of metabolic enzymes.

Research into analogs of 6-Bromo-4-methylpicolinic acid has revealed potent inhibitory activity against specific enzymes critical in human disease.

Metallo-β-Lactamases (MBLs): The rise of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a major health threat. nih.govescholarship.org These enzymes require zinc ions for their catalytic activity. researchgate.net Dipicolinic acid (DPA), a structural analog of picolinic acid, and its derivatives have been identified as potent inhibitors of several MBLs, including NDM-1, VIM-2, and IMP-1. nih.govsemanticscholar.org

The mechanism of inhibition can occur in two ways. Some DPA derivatives act by chelating and stripping the essential zinc ions from the enzyme's active site. nih.gov Others are designed to form a stable ternary complex, binding to the active site without removing the zinc ion, which can lead to higher selectivity for MBLs over other metalloenzymes. nih.govsemanticscholar.org One highly selective DPA derivative was found to inhibit NDM-1 with an IC50 value of 80 nM. nih.gov Other picolinic acid derivatives, such as 6-phosphonomethylpyridine-2-carboxylates, have also been developed as potent, slow-binding competitive inhibitors of multiple MBLs, with Ki values in the sub-micromolar range. acs.org

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in patients with type 2 diabetes. nih.gov Analogs containing a 6-bromo substitution on an aromatic ring have shown significant α-glucosidase inhibitory activity.

A study on a series of 6-bromo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides revealed several potent inhibitors. nih.gov The presence of the bromine atom, often in combination with other substituents on an adjacent phenyl ring, was found to be critical for high potency. For example, the 6-bromo-2-(4-chlorophenyl) derivative was among the most active compounds identified. nih.gov The inhibitory activities of several 6-bromo analogs are detailed in the table below.

In Vitro Antimicrobial Activity

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial and fungal pathogens. These studies highlight the potential of the brominated pyridine scaffold as a basis for the development of novel antimicrobial agents.

Efficacy against Bacterial Strains

A number of studies have reported the in vitro antibacterial activity of various compounds containing a 6-bromo substitution. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened for their antibacterial effects against both Gram-positive and Gram-negative bacteria. One of the most potent compounds in this series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant activity with Minimum Inhibitory Concentrations (MICs) of 1.56 µg/mL against Escherichia coli and Legionella monocytogenes, and 3.125 µg/mL against Salmonella typhimurium. However, its activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus cereus was less pronounced, with MICs of 25 µg/mL for all three strains.

Similarly, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor demonstrated significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against a panel of bacteria including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. Notably, these compounds showed higher activity against Staphylococcus aureus than the standard drugs ciprofloxacin (B1669076) and ketonaxol.

Furthermore, research into 6-bromoindolglyoxylamido derivatives identified compounds with intrinsic antimicrobial activity towards Gram-positive bacteria such as Staphylococcus aureus and S. intermedius.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Escherichia coli | 1.56 | |

| Salmonella typhimurium | 3.125 | ||

| Legionella monocytogenes | 1.56 | ||

| Staphylococcus aureus | 25 | ||

| Pseudomonas aeruginosa | 25 | ||

| Bacillus cereus | 25 | ||

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Significant activity (Zone of inhibition 10-16mm) | |

| Bacillus species | Significant activity (Zone of inhibition 10-16mm) | ||

| Pseudomonas aeruginosa | Significant activity (Zone of inhibition 10-16mm) | ||

| Escherichia coli | Significant activity (Zone of inhibition 10-16mm) | ||

| Klebsiella pneumonia | Significant activity (Zone of inhibition 10-16mm) | ||

| 6-bromoindolglyoxylamido derivatives | Staphylococcus aureus | Intrinsic antimicrobial activity | |